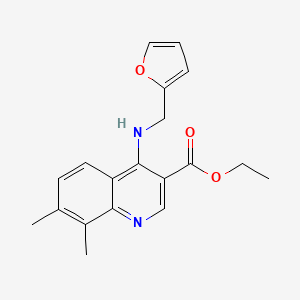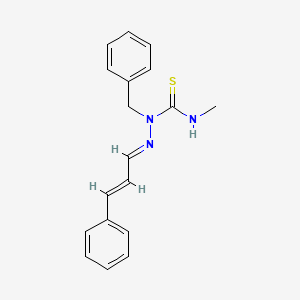METHANONE](/img/structure/B5673330.png)
[4-(4-CHLOROPHENYL)PIPERAZINO](4-METHYLPHENYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)piperazinomethanone: is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-chlorophenyl)piperazinomethanone typically involves the reaction of 4-chlorophenylpiperazine with 4-methylbenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems for the addition of reagents and the monitoring of reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation of the piperazine ring can lead to the formation of N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, sodium hydroxide, and ethanol.
Major Products Formed:
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the compound.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for the development of new chemical entities .
Biology: In biological research, 4-(4-chlorophenyl)piperazinomethanone is studied for its potential as a ligand for various receptors, including serotonin and dopamine receptors. It is also investigated for its potential use as an anti-inflammatory and anti-allergic agent .
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of neurological disorders, such as anxiety and depression. Its ability to modulate neurotransmitter activity makes it a candidate for further drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)piperazinomethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors and modulates their activity, leading to changes in neurotransmitter release and signaling pathways. This modulation can result in various pharmacological effects, including anxiolytic and antidepressant activities .
Comparison with Similar Compounds
- 4-(4-Chlorophenyl)piperazinomethanone
- 4-(4-Chlorophenyl)piperazinomethanone
- 4-(4-Chlorophenyl)piperazinomethanone
Comparison: Compared to its analogs, 4-(4-chlorophenyl)piperazinomethanone exhibits unique properties due to the presence of the 4-methyl group on the phenyl ring. This substitution can influence the compound’s binding affinity to receptors and its overall pharmacokinetic profile. The 4-methyl group may enhance the compound’s lipophilicity, potentially improving its ability to cross the blood-brain barrier and exert central nervous system effects .
Properties
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-14-2-4-15(5-3-14)18(22)21-12-10-20(11-13-21)17-8-6-16(19)7-9-17/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHZYBOREOCHBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-[[4-(2-Hydroxyethoxy)phenyl]methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol](/img/structure/B5673248.png)

![(4-hydroxyphenyl)[4-(3-methoxybenzoyl)piperazin-1-yl]acetic acid](/img/structure/B5673262.png)
![2-[2-(2-METHYLPHENOXY)ACETAMIDO]BENZOIC ACID](/img/structure/B5673264.png)
![3-{4-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-4-oxobutyl}-4(3H)-quinazolinone](/img/structure/B5673284.png)

![1-(4-chlorophenyl)-4-[(4-nitrophenyl)methyl]piperazine](/img/structure/B5673292.png)
![9-methoxy-10-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-2,3,4,5-tetrahydropyrido[1,2-d][1,4]diazepin-7(1H)-one hydrochloride](/img/structure/B5673293.png)


![3-methoxy-1-{2-oxo-2-[4-(tetrahydrofuran-2-ylcarbonyl)-1,4-diazepan-1-yl]ethyl}pyridin-2(1H)-one](/img/structure/B5673307.png)
![9-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5673314.png)
![[3-amino-6-(3-pyridinyl)thieno[2,3-b]pyridin-2-yl](4-methylphenyl)methanone](/img/structure/B5673331.png)
![(4S)-4-(methoxymethyl)-3,3-dimethyl-1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-4-piperidinol](/img/structure/B5673339.png)
